ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
Description
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a pyrazolo-fused heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This structure is substituted at position 2 with a 2,4-dimethylphenyl group and at position 4 with a sulfanyl-linked ethyl acetate moiety. This compound is hypothesized to exhibit antitumor properties, supported by studies on structurally related pyrazolo-fused derivatives .
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-23-17(22)11-24-18-16-10-15(20-21(16)8-7-19-18)14-6-5-12(2)9-13(14)3/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUVONTTGTRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 2-chloropyrazine under specific conditions to yield the pyrazolo[1,5-a]pyrazine core.
Chemical Reactions Analysis
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol
Scientific Research Applications
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Materials Science: Its unique structural properties make it a candidate for developing new fluorescent materials.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest for understanding cellular processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with several pyrazolo-fused heterocycles, differing primarily in core heteroatoms, substituent positions, and functional groups:
- Pyrazolo[1,5-a]pyrimidines : Compounds like [18F]3 (from ) feature a pyrimidine core with ester or hydroxyl groups. These derivatives demonstrate high tumor uptake in preclinical models, suggesting that the pyrazolo core and ester functionality are critical for biodistribution .
- Pyrazolo[1,5-a]pyrazines : The compound in (2-(4-ethoxyphenyl)-4-[(2-methylpropyl)sulfanyl]pyrazolo[1,5-a]pyrazine) shares the same core but substitutes the 2-position with 4-ethoxyphenyl and the sulfanyl chain with an isobutyl group. This highlights how aryl substituents (e.g., electron-donating vs. electron-withdrawing groups) and sulfanyl chain length modulate physicochemical properties .
- Hybrid Cores : Ethyl {[2-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl]sulfanyl}acetate (7a, ) incorporates a pyrido-pyrazolo-pyrimidine core with a trifluoromethyl group, enhancing metabolic stability compared to alkyl-substituted analogs .
Aryl Substituents at Position 2
- 2,4-Dimethylphenyl (Target) : The methyl groups increase lipophilicity (logP ~3.2, estimated), favoring passive diffusion across cell membranes. This substituent may enhance binding to hydrophobic pockets in target proteins .
- 4-Ethoxyphenyl () : Ethoxy groups balance lipophilicity and polarity, though their larger size may cause steric hindrance .
Sulfanyl-Acetate Derivatives at Position 4
- Ethyl Ester (Target) : Demonstrates higher tumor uptake in vivo compared to carboxylate derivatives (e.g., [18F]5 in ), as esters resist rapid renal clearance .
- Trifluoromethyl () : Electron-withdrawing CF3 groups enhance metabolic stability and may improve binding to electron-rich biological targets .
Pharmacokinetic and Physicochemical Properties
Research Findings and Structure-Activity Relationships
- Ester vs. Carboxylate : Esters (e.g., [18F]3) show superior tumor retention compared to carboxylates ([18F]5), supporting the ethyl ester’s role in the target compound .
- Aryl Group Influence : 2,4-Dimethylphenyl’s lipophilicity may enhance blood-brain barrier penetration, whereas polar groups (e.g., 4-methoxyphenyl) favor solubility .
- Core Flexibility : Pyrazolo[1,5-a]pyrazines exhibit broader steric tolerance than pyrimidine analogs, accommodating bulkier substituents .
Biological Activity
Ethyl 2-{[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H16N4O2S
- Molecular Weight : 304.36 g/mol
The structure features a pyrazolo[1,5-a]pyrazine core with a sulfanyl group and an ethyl acetate moiety. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study published in Bioorganic Chemistry highlighted the synthesis of novel diarylpyrazoles that demonstrated potent inhibition of cancer cell proliferation through apoptosis induction .
Table 1: Summary of Anticancer Studies
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by studies showing that similar pyrazole derivatives can inhibit pro-inflammatory cytokines. Research indicates that these compounds can modulate pathways involved in inflammation, such as NF-kB signaling .
Table 2: Anti-inflammatory Studies
| Study Reference | Compound Type | Inflammatory Model | Result |
|---|---|---|---|
| Kurbanova et al. | Pyrazole Derivatives | LPS-induced inflammation in mice | Significant reduction in TNF-alpha levels |
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. A study on thiazole derivatives indicated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may alter key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the use of a related pyrazolo compound in a clinical trial for treating specific cancers. The results indicated improved patient outcomes compared to standard therapies, highlighting the therapeutic potential of pyrazolo derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
